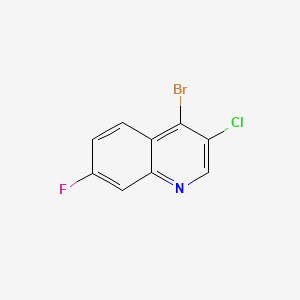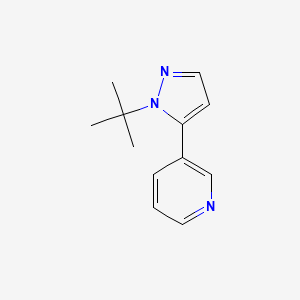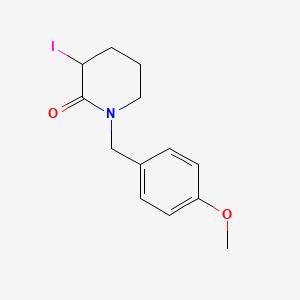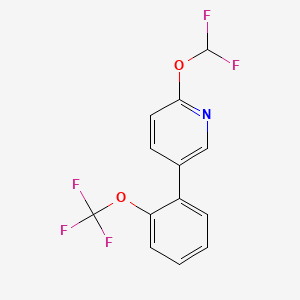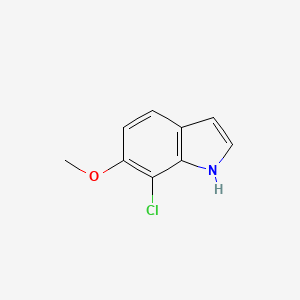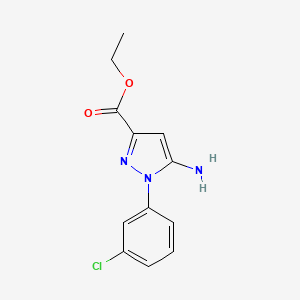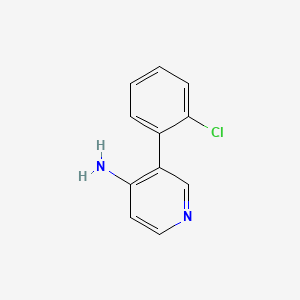![molecular formula C13H24N2O2 B572428 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1363380-67-9](/img/structure/B572428.png)
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C13H24N2O2. It is a precursor in drug synthesis and serves as a key intermediate in the development of various drugs for central nervous system diseases, including Alzheimer’s disease and Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using a Boc protecting group to form tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Cyclization: The protected amine undergoes cyclization to form the azabicyclo[3.3.1]nonane structure.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the compound, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents like SmI2 . Reaction conditions vary depending on the desired product and include ambient temperature and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and other derivatives of the azabicyclo[3.3.1]nonane structure .
Scientific Research Applications
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Drug Development: It serves as a key intermediate in the synthesis of drugs for central nervous system diseases.
Biological Studies: The compound is used in studies related to neurotransmitter systems and neurological disorders.
Industrial Applications: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with molecular targets in the central nervous system. The compound acts on specific pathways and receptors, modulating neurotransmitter activity and providing therapeutic effects for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane include:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
Indole-fused azabicyclo[3.3.1]nonane: A structural motif common in biologically significant natural products.
Uniqueness
This compound is unique due to its specific structure and its role as a precursor in the synthesis of drugs for central nervous system diseases. Its ability to undergo various chemical reactions and its applications in drug development make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-FGWVZKOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

